
Preparation abp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Preparation abp, also known as this compound, is a useful research compound. Its molecular formula is C51H73Cl4N11O2 and its molecular weight is 1014 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. How to formulate a precise research question for experimental design?
Begin by conducting a systematic literature review to identify knowledge gaps and align the question with the study’s purpose. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical considerations and PICO (Population, Intervention, Comparison, Outcome) for structured hypothesis development. Ensure the question is narrow, testable, and contributes to existing scholarship .
Q. What principles ensure reliability naire design?
- Define independent and dependent variables explicitly.
- Use validated question formats (e.g., Likert scales) for hypothesis testing.
- Assess internal consistency via Cronbach’s alpha (α > 0.7 indicates reliability).
- Pilot-test the questionnaire with a small cohort to refine clarity and reduce bias .
Q. How to structure a data management plan for ethical compliance?
- Detail data storage, anonymization, and access protocols in the ethics application.
- Include a FAQs document addressing participant concerns (e.g., data usage, confidentiality).
- Reference institutional guidelines (e.g., ERC standards) for longitudinal data handling .
Q. What are common pitfalls in operationalizing variables for surveys?
- Avoid ambiguous phrasing; use closed-ended questions for quantitative analysis.
- Ensure variables map directly to hypotheses (e.g., "weekly exercise frequency" for "physical activity level").
- Pre-test operational definitions with interdisciplinary reviewers to confirm validity .
Q. How to minimize bias in self-reported data collection?
- Use neutral language and randomized question order.
- Combine self-reports with objective measures (e.g., sensor data) for triangulation.
- Statistically adjust for response bias using regression models .
Advanced Questions
Q. How to integrate PICO and FINER frameworks into hypothesis development?
Align PICO components with FINER criteria:
- Population/Intervention : Ensure feasibility (e.g., sample size) and novelty (e.g., underrepresented cohorts).
- Outcome : Prioritize relevance to policy or theory. Example: A study on "Antioxidant ABP's effect on cognitive decline (Outcome) in elderly patients (Population)" must address ethical recruitment and data relevance .
Q. What strategies validate survey instruments in cross-cultural research?
- Conduct back-translation to ensure linguistic equivalence.
- Test measurement invariance via confirmatory factor analysis (CFA).
- Adjust scales for cultural norms (e.g., collectivism vs. individualism in Likert responses) .
Q. How to address data contradictions in longitudinal studies?
- Apply mixed-effects models to account for participant attrition and time-varying covariates.
- Use sensitivity analyses to test robustness (e.g., multiple imputation for missing data).
- Report contradictions transparently, linking them to methodological limitations .
Q. What techniques identify knowledge gaps during systematic reviews?
- Map findings using PRISMA frameworks to visualize study clusters and omissions.
- Analyze conflicting results in meta-analyses to highlight unresolved questions.
- Prioritize gaps with high translational potential (e.g., understudied ABP derivatives) .
Q. How to design experiments for high statistical power in ABP research?
- Calculate sample size a priori using effect sizes from pilot studies.
- Use block randomization to control for confounding variables (e.g., age, baseline health).
- Employ Bayesian hierarchical models for small-sample studies to reduce Type I/II errors .
Q. Data Reliability Metrics Table
Propiedades
Número CAS |
78393-40-5 |
---|---|
Fórmula molecular |
C51H73Cl4N11O2 |
Peso molecular |
1014 g/mol |
Nombre IUPAC |
1-carbamimidoyl-1-(4-chlorophenyl)-2-propan-2-ylguanidine;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O.C17H25N3O.C11H16ClN5.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-4-20(5-2)11-7-10-18-16-13-15(21-3)12-14-8-6-9-19-17(14)16;1-7(2)16-11(15)17(10(13)14)9-5-3-8(12)4-6-9;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);6,8-9,12-13,18H,4-5,7,10-11H2,1-3H3;3-7H,1-2H3,(H3,13,14)(H2,15,16);2*1H |
Clave InChI |
RSKHINUPYLGFDF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2.CC(C)N=C(N)N(C1=CC=C(C=C1)Cl)C(=N)N.Cl.Cl |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2.CC(C)N=C(N)N(C1=CC=C(C=C1)Cl)C(=N)N.Cl.Cl |
Sinónimos |
acridine-bigumal-plasmocide Preparation ABP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.